molecular formula C9H3F11O3 B12564955 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one CAS No. 143327-96-2

5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one

Cat. No.: B12564955
CAS No.: 143327-96-2
M. Wt: 368.10 g/mol
InChI Key: JCOVXPWNXHDSGU-UHFFFAOYSA-N
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Description

5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one typically involves the reaction of furan derivatives with fluorinated reagents under controlled conditions. One common method includes the use of tetrafluoroethylene and heptafluoropropyl iodide in the presence of a catalyst to achieve the desired fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinated reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of furan oxides.

    Reduction: Formation of partially or fully reduced furan derivatives.

    Substitution: Formation of substituted furan compounds with various functional groups.

Scientific Research Applications

5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Employed in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is unique due to its specific combination of fluorine atoms and furan ring, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where such properties are required.

Properties

CAS No.

143327-96-2

Molecular Formula

C9H3F11O3

Molecular Weight

368.10 g/mol

IUPAC Name

2-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-2H-furan-5-one

InChI

InChI=1S/C9H3F11O3/c10-5(7(13,14)15,3-1-2-4(21)22-3)23-9(19,20)6(11,12)8(16,17)18/h1-3H

InChI Key

JCOVXPWNXHDSGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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